![molecular formula C8H14N2 B12609812 4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine CAS No. 876132-27-3](/img/structure/B12609812.png)
4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine can be achieved through a three-component reaction involving ethyl trifluoropyruvate, methyl ketones, and ethylenediamine or 1,3-diaminopropane . The reaction mixture is typically stirred for 3–7 days at room temperature (25°C) in a solvent such as 1,4-dioxane . The reaction proceeds through an aldol mechanism, leading to the formation of the desired heterocyclic framework .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques.
Major Products Formed
Aplicaciones Científicas De Investigación
4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s derivatives are being explored for their analgesic and cognitive-enhancing properties.
Industry: It can be used in the synthesis of herbicidal agents and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to possess analgesic activity by interacting with pain receptors and modulating pain pathways . Additionally, its potential as a nootropic agent is linked to its ability to enhance cognitive functions through interactions with neurotransmitter systems .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Hexahydropyrrolo[1,2-a]imidazol-5-ones
- Hexahydropyrrolo[1,2-a]pyrimidin-6-ones
Uniqueness
4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
876132-27-3 |
|---|---|
Fórmula molecular |
C8H14N2 |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
4-methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H14N2/c1-7-4-5-9-8-3-2-6-10(7)8/h7H,2-6H2,1H3 |
Clave InChI |
VTFAVMTZJLDCDB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN=C2N1CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro-](/img/structure/B12609732.png)

![2,4-Bis[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12609748.png)
![(2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide](/img/structure/B12609768.png)

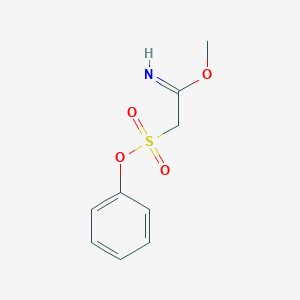
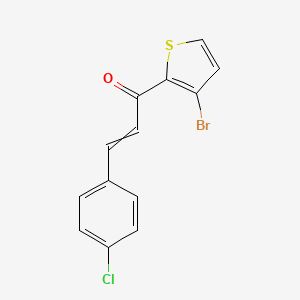
![4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole](/img/structure/B12609795.png)
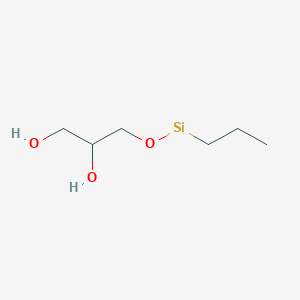

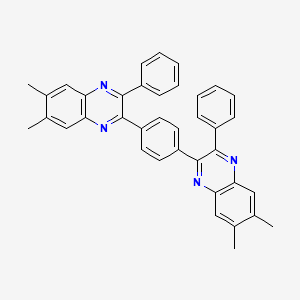

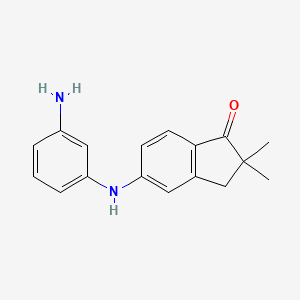
![{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid](/img/structure/B12609834.png)
